molecular formula C18H17N3O4S2 B2612015 methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 1111010-48-0

methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

Cat. No. B2612015
CAS RN: 1111010-48-0
M. Wt: 403.47
InChI Key:
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Description

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .


Synthesis Analysis

The synthesis of quinazolines often involves condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Quinazolinone drugs that function as hypnotic/sedatives usually contain a 4-quinazolinone core with a 2-substituted phenyl group at nitrogen atom 3 .


Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Quinazolinone is a quinazoline with a carbonyl group in the C4N2 ring .


Chemical Reactions Analysis

Quinazolines and quinazolinones can undergo various chemical reactions. For instance, the oxygen atom of quinazoline 3-oxides can participate in ring-closure reactions to yield polycyclic derivatives .


Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .

Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives, including the compound , have been found to exhibit anti-cancer properties . They can inhibit the growth of cancer cells and have potential applications in cancer treatment.

Anti-Inflammatory Activity

Quinazoline derivatives have shown anti-inflammatory properties . They can be used to reduce inflammation in the body, which is beneficial in the treatment of diseases such as arthritis and asthma.

Anti-Bacterial Activity

These compounds have demonstrated anti-bacterial properties . They can inhibit the growth of bacteria, making them potentially useful in the treatment of bacterial infections.

Analgesic Activity

Quinazoline derivatives can also act as analgesics . They can help to relieve pain, which can be beneficial in a variety of medical conditions.

Anti-Viral Activity

These compounds have shown anti-viral properties . They can inhibit the replication of viruses, which could make them useful in the treatment of viral infections.

Anti-Oxidant Activity

Quinazoline derivatives have demonstrated anti-oxidant properties . They can neutralize harmful free radicals in the body, which can help to prevent damage to cells and tissues.

Anti-Diabetic Activity

Quinazoline derivatives have also shown anti-diabetic properties . They can help to regulate blood sugar levels, which can be beneficial for individuals with diabetes.

Mechanism of Action

Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Future Directions

Quinazolines and quinazolinones have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their wide range of biological properties . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers .

properties

IUPAC Name

methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-17(24)9-6-7-11-12(8-9)21-14(20-15(11)22)13(27-18(21)26)16(23)19-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMPCMOPGWEUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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